Glutaric acid

Catalog No.
S586673
CAS No.
110-94-1
M.F
C5H8O4
C5H8O4
COOH(CH2)3COOH
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaric acid

CAS Number

110-94-1

Product Name

Glutaric acid

IUPAC Name

pentanedioic acid

Molecular Formula

C5H8O4
C5H8O4
COOH(CH2)3COOH

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)

InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CC(=O)O

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN CONCENTRATED SULFURIC ACID
1600.0 mg/mL
Solubility in water, g/100ml at 20 °C: 63.9

Synonyms

glutaric acid, glutaric acid, calcium salt, glutaric acid, copper(2+) salt (1:1), glutaric acid, disodium salt, glutaric acid, ion(1-), glutaric acid, monosodium salt

Canonical SMILES

C(CC(=O)O)CC(=O)O

As a Precursor in Organic Synthesis

  • Glutaric acid serves as a building block in the synthesis of various organic compounds. Researchers utilize it to create:
    • Polyesters and polyamides: These polymers find applications in engineering plastics, textiles, and coatings [].
    • Ester plasticizers: These additives enhance the flexibility and processability of polymers like PVC [].
    • Corrosion inhibitors: Glutaric acid derivatives protect metals from corrosion in various environments [].

In Metabolic Studies

  • Glutaric acid is a naturally occurring intermediate in the metabolism of the amino acid lysine in mammals.
  • Researchers studying metabolic pathways use glutaric acid to:
    • Understand the mechanisms behind lysine degradation and associated disorders like glutaric aciduria type 2 [].
    • Investigate the role of glutaric acid in cellular energy production and its potential connection to other metabolic pathways [].

As a Tool in Material Science Research

  • Glutaric acid's ability to form complexes with various metal ions makes it valuable in material science research. Researchers use it to:
    • Develop new materials with specific properties, such as improved conductivity or catalytic activity [].
    • Study the formation and structure of coordination complexes for a deeper understanding of their potential applications [].

In Environmental Research

  • Glutaric acid is a naturally occurring compound found in the environment, originating from plant and microbial degradation processes [].
  • Environmental researchers use it to:
    • Investigate the biodegradation of organic matter and its role in nutrient cycling.
    • Study the impact of pollutants on microbial communities and their metabolic pathways [].

Molecular Structure Analysis

Glutaric acid has a linear structure with a five-carbon chain. Two carboxyl groups (COOH) are attached to the second and fourth carbon atoms (2,4-dicarboxylic acid). This structure influences its solubility and reactivity [].

Key Features:

  • Linear aliphatic chain
  • Two carboxyl groups

Notable Aspects:

The presence of two carboxyl groups makes glutaric acid a diprotic acid, meaning it can donate two protons in aqueous solution [].


Chemical Reactions Analysis

Glutaric acid can participate in various chemical reactions, including:

  • Synthesis: Glutaric acid can be synthesized from various precursors, including cyclopentane, cyclopentanol, and cyclopentanone [].
C5H8 + 5O2 -> C3H6(COOH)2 + 2CO2 + 2H2O (Needs further citation for specific reaction conditions)
  • Esterification: Reacting glutaric acid with alcohols in the presence of an acid catalyst can produce diesters [].
Decompositon

Thermal decomposition of glutaric acid can yield simpler molecules like carbon dioxide and water (citation needed).


Physical And Chemical Properties Analysis

  • Melting point: 95-98 °C []
  • Boiling point: 200 °C (decomposition) []
  • Solubility: Highly soluble in water (>50% w/w) []
  • Stability: Relatively stable under normal conditions []

In biological systems, glutaric acid is a minor intermediate metabolite produced during the breakdown of certain amino acids, including lysine, tryptophan, and hydroxylysine []. However, glutaric acid itself doesn't have a well-defined mechanism of action in healthy organisms.

Glutaric Aciduria

An important area of research is glutaric acid's role in glutaric aciduria type I, a rare inherited disorder. In this condition, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the buildup of glutaric acid and related metabolites, which can harm the brain and other organs []. Research focuses on understanding the mechanisms by which these accumulated metabolites cause damage [].

Typical of carboxylic acids. It can react with bases in neutralization reactions to form salts and water. For example, when glutaric acid reacts with sodium hydroxide, sodium glutarate and water are produced . Additionally, it can participate in esterification reactions with alcohols to form esters. Glutaric acid can also be oxidized by strong oxidizing agents or reduced by strong reducing agents, leading to a variety of products depending on the reaction conditions .

Key Reactions:

  • Neutralization:
    C5H8O4+NaOHC5H7O4Na+H2OC_5H_8O_4+NaOH\rightarrow C_5H_7O_4Na+H_2O
  • Esterification:
    C5H8O4+ROHC5H7O4R+H2OC_5H_8O_4+R-OH\rightarrow C_5H_7O_4R+H_2O

Glutaric acid plays a significant role in human metabolism. It is involved in the catabolism of lysine and tryptophan. Deficiencies or defects in the enzymes responsible for these metabolic pathways can lead to glutaric aciduria, characterized by elevated levels of glutaric acid in urine and potential neurological damage due to toxic accumulation . The compound's biological activity also extends to its potential role as a metabotoxin when present in excessive amounts.

Glutaric acid can be synthesized through several methods:

  • Ring-Opening of Butyrolactone: This involves treating butyrolactone with potassium cyanide to produce a potassium salt of carboxylate-nitrile, which is then hydrolyzed to yield glutaric acid .
  • Hydrolysis of Dinitrile: Reacting 1,3-dibromopropane with sodium or potassium cyanide produces a dinitrile that can be hydrolyzed to form glutaric acid .
  • Oxidation of Dihydropyran: This method involves oxidizing dihydropyran to synthesize glutaric acid.
  • Malonic Ester Synthesis: A less common method where di-iodomethane reacts with diethyl malonate under strong basic conditions .

Glutaric acid has diverse industrial applications:

  • Plasticizers: It is used in the production of plasticizers such as 1,5-pentanediol.
  • Polymer Manufacturing: Glutaric acid serves as a precursor for polyesters and polyamides, contributing to improved material properties due to its unique chain length .
  • Pharmaceuticals: Its derivatives are explored for various pharmaceutical applications.

Research indicates that glutaric acid interacts with various biochemical pathways and compounds. For instance, it has been studied for its potential effects on neurotransmitter metabolism and its role in metabolic disorders related to amino acids . Additionally, studies have explored its reactivity with different electrophiles and its behavior under various chemical conditions.

Glutaric acid shares similarities with other dicarboxylic acids but has unique properties due to its five-carbon structure. Below is a comparison with other related compounds:

CompoundChemical FormulaUnique Features
Succinic AcidC4H6O4C_4H_6O_4Four carbon atoms; lower solubility
Adipic AcidC6H10O4C_6H_{10}O_4Six carbon atoms; used in nylon production
Maleic AcidC4H4O4C_4H_{4}O_{4}Unsaturated dicarboxylic acid; different reactivity
Fumaric AcidC4H4O4C_4H_{4}O_{4}Isomer of maleic; used in food industry

Glutaric acid's five-carbon chain provides distinct physical properties and reactivity compared to these compounds, particularly its enhanced solubility and role in specific metabolic pathways .

Lysine Catabolism as the Primary Metabolic Route for Endogenous Glutarate Production

Lysine catabolism represents the principal pathway for endogenous glutarate production in mammals. This essential amino acid is degraded through two distinct pathways: the saccharopine pathway (predominant in liver and peripheral tissues) and the pipecolate pathway (predominant in brain tissue).

The saccharopine pathway begins with the enzyme α-aminoadipate semialdehyde synthase (AASS), a bifunctional enzyme containing two critical domains:

  • The N-terminal lysine-ketoglutarate reductase (LKR) domain converts lysine and α-ketoglutarate into saccharopine
  • The C-terminal saccharopine dehydrogenase (SDH) domain then converts saccharopine to α-aminoadipate semialdehyde and glutamate

This pathway represents "the main metabolic route for lysine degradation in upper eukaryotes" and ultimately leads to the formation of glutaryl-CoA, which can be cleaved to form glutaric acid.

In contrast, the pipecolate pathway operates predominantly in the brain and begins with α-deamination of lysine rather than ε-deamination. Research using labeled L-lysine has demonstrated that "cerebral L-pipecolate is generated along two pathways: i) a minor proportion retrograde after ε-deamination of L-lysine along the saccharopine pathway, and ii) a major proportion anterograde after α-deamination of L-lysine along the pipecolate pathway". This pathway also eventually leads to glutaryl-CoA formation.

In bacterial systems, alternative pathways exist. For instance, in Escherichia coli, researchers have identified "catabolism of lysine to succinate involving glutarate and L-2-hydroxyglutarate as intermediates". This pathway represents a unique bacterial mechanism for lysine utilization.

Table 1: Comparison of Major Lysine Catabolism Pathways Leading to Glutarate

PathwayPrimary LocationInitial ReactionKey EnzymesIntermediatesNotes
SaccharopineLiver, peripheral tissuesε-deaminationAASS (LKR and SDH domains)Saccharopine, α-aminoadipate semialdehydeMain route in mammals
PipecolateBrain, CNSα-deaminationL-lysine oxidase, pipecolate oxidaseL-pipecolate, Δ^1-piperideine-6-carboxylatePredominant in brain
Bacterial pathwayProkaryotes (e.g., E. coli)VariousCsiD, LhgO, GabT, GabDGlutarate, L-2-hydroxyglutarateRecently characterized

Recent metabolic engineering efforts have leveraged these pathways to produce glutaric acid biotechnologically. For example, researchers have developed "C. glutamicum strain with higher glutaric acid flux" by engineering "11 target genes" to enhance lysine biosynthesis and subsequent conversion to glutaric acid. This approach achieved "the highest glutaric acid titer" reported to date, highlighting the industrial significance of understanding glutarate biosynthesis pathways.

Role of Glutaryl-CoA Dehydrogenase (GCDH) in Mitochondrial β-Oxidation

Glutaryl-CoA dehydrogenase (GCDH) occupies a central position in glutaric acid metabolism, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide in the degradative pathway of L-lysine, L-hydroxylysine, and L-tryptophan metabolism. This mitochondrial enzyme belongs to the acyl-CoA dehydrogenase family (ACD) and functions as a homotetramer within the mitochondrial matrix.

The structural organization of GCDH comprises "three domains: an alpha-helical bundle amino-terminal domain, a beta-sheet domain in the middle, and another alpha-helical domain at the carboxyl terminus". The flavin adenine dinucleotide (FAD) cofactor is strategically positioned "at the junction between the middle beta-strand and the carboxyl terminal alpha-helix domain of one subunit and the carboxyl-terminal domain of the neighboring subunit".

GCDH activity is crucial for glutaryl-CoA disposal. When GCDH is deficient, as occurs in glutaric aciduria type 1 (GA1), glutaryl-CoA accumulates and is diverted into alternative metabolic routes:

  • Conversion to free glutaric acid via thioesterases
  • Formation of glutarylcarnitine via conjugation with carnitine
  • Production of 3-hydroxyglutaric acid through alternative pathways

Recent research has revealed sophisticated regulatory mechanisms for GCDH activity. Notably, GCDH can undergo post-translational glutarylation that inhibits its function. Studies show that "glutarylation of GCDH impacts its function, ultimately decreasing lysine oxidation". This represents a feedback mechanism whereby high levels of glutaryl-CoA can inhibit its own metabolism, potentially exacerbating pathological states in GA1.

Peroxisomal metabolism also contributes to glutarate metabolism. Research indicates that "glutaric acid released from peroxisomes during DC11 chain-shortening can enter mitochondria, be activated to CoA by the enzyme succinyl-CoA: glutarate-CoA transferase (SUGCT), and become substrate for glutaryl-CoA dehydrogenase (GCDH)". This interconnection between peroxisomal and mitochondrial metabolism highlights the complex cellular handling of glutaric acid.

Table 2: GCDH Function and Regulation in Glutaric Acid Metabolism

AspectDetailsSignificance
Enzymatic reactionOxidative decarboxylation of glutaryl-CoA to crotonyl-CoA + CO₂Links lysine/tryptophan catabolism to energy metabolism
CofactorsFAD, electron transfer flavoprotein (ETF)Couples reaction to electron transport chain
LocalizationMitochondrial matrixCentralizes glutaryl-CoA metabolism with energy production
StructureHomotetramer with three domains per subunitEnables precise substrate recognition
RegulationPost-translational glutarylationProvides feedback inhibition during substrate excess
Clinical relevanceMutations cause glutaric aciduria type 1Leads to neurotoxic accumulation of glutaric acid
Metabolic interactionsInterface with peroxisomal metabolismExpands sources of glutaryl-CoA substrate

Therapeutic approaches targeting GCDH and related pathways have shown promise in animal models. In glutaryl-coenzyme A dehydrogenase-deficient mice, "low L-lysine diet, but not L-carnitine supplementation, lowered the concentration of glutaric acid in brain, liver, kidney and serum". Furthermore, "L-carnitine supplementation restored the free L-carnitine pool and enhanced the formation of glutarylcarnitine", highlighting multiple approaches to managing glutaric acid accumulation.

Alternative Metabolic Pathways: Tryptophan-Derived Glutarate Synthesis Mechanisms

While lysine catabolism represents the primary route for glutarate production, tryptophan degradation provides an alternative and significant source of this metabolite. Glutarate is "a product of tryptophan and lysine degradation, close to the terminus of the kynurenine pathway".

The tryptophan-to-glutarate pathway begins with the oxidation of tryptophan by tryptophan 2,3-dioxygenase, which catalyzes the rate-limiting step in this process. Research in liver cells from diabetic rats has shown that "oxidation of tryptophan to CO₂ and metabolites of the glutarate pathway was increased 7-fold", indicating that this pathway is metabolically significant and can be regulated by factors such as insulin signaling.

After the initial oxidation step, tryptophan is metabolized through several intermediates in the kynurenine pathway, ultimately leading to the formation of glutaryl-CoA. The pathway involves several key enzymes and intermediate metabolites:

  • Tryptophan → N-formylkynurenine (via tryptophan 2,3-dioxygenase)
  • N-formylkynurenine → Kynurenine (via formamidase)
  • Kynurenine → 3-hydroxykynurenine (via kynurenine 3-monooxygenase)
  • 3-hydroxykynurenine → 3-hydroxyanthranilic acid (via kynureninase)
  • 3-hydroxyanthranilic acid → 2-amino-3-carboxymuconic semialdehyde
  • Eventually leading to glutaryl-CoA formation

Interestingly, the flux through different branches of the tryptophan degradation pathway can be altered in metabolic conditions. In liver cells from diabetic rats, researchers found that "picolinate carboxylase activities of liver cells from diabetic rats were 15-fold greater than those of cells from fed rats", indicating metabolic reprogramming that favors glutarate production.

Recent research has also revealed a novel role for glutarate in T cell function and metabolism. Studies have shown that "glutarate levels increased substantially after T cell activation", suggesting that glutarate may function as a metabolic signal in immune cells.

Table 3: Comparison of Lysine and Tryptophan Pathways to Glutarate

FeatureLysine PathwayTryptophan Pathway
Initial enzymeAASS (saccharopine pathway)Tryptophan 2,3-dioxygenase
Major intermediatesSaccharopine, α-aminoadipateKynurenine, 3-hydroxyanthranilic acid
Cellular locationPrimarily mitochondrialCytosolic and mitochondrial
RegulationSubstrate availability, enzyme expressionInflammatory signals, hormonal control
Response to metabolic statesIncreased during protein catabolismEnhanced in diabetes, inflammation
Contribution to total glutarateMajor sourceSignificant secondary source

The regulation of tryptophan metabolism to glutarate is complex and influenced by multiple factors. Research indicates that "chronic insulin deficiency produces changes in both the rate of oxidation and metabolic fate of tryptophan carbon". This reveals that metabolic diseases can significantly impact glutarate production via the tryptophan pathway.

Regulatory Mechanisms of Aminoadipate-Semialdehyde Synthase (AASS) in Lysine Flux Control

Aminoadipate-semialdehyde synthase (AASS) serves as a critical regulatory point in lysine degradation, controlling the entry of lysine into the catabolic pathway. This bifunctional enzyme catalyzes the first two steps of the saccharopine pathway:

  • The N-terminal lysine ketoglutarate reductase (LKR) domain condenses lysine and 2-oxoglutarate to form saccharopine
  • The C-terminal saccharopine dehydrogenase (SDH) domain catalyzes the oxidation of saccharopine to produce α-aminoadipic semialdehyde and glutamate

Structural studies of the SDH domain have revealed important insights into its function. "In the binary complex, NAD⁺ is bound in the Gly-rich motif of domain I. hAASS-SDH preferentially uses NAD⁺ over NADP⁺, because the anionic Asp512 and bulky Met513 side-chains preclude any possibility to accommodate a 2' ribose phosphate in NADP⁺". This structural feature explains the cofactor preference of the enzyme.

Kinetic studies have determined that the KM values for NAD⁺ and saccharopine are 0.1 mM and 1.3 mM, respectively. These parameters provide insight into the enzyme's catalytic efficiency and substrate affinity.

AASS deficiency results in hyperlysinemia, a condition characterized by "elevated plasma lysine levels that exceed 600 μmol/L and can reach up to 2000 μmol/L". Interestingly, this condition is relatively benign clinically, likely because alternative lysine metabolic pathways can compensate for the deficiency.

Table 4: AASS Structure, Function, and Regulation

PropertyLKR DomainSDH Domain
Reaction catalyzedLysine + 2-oxoglutarate → SaccharopineSaccharopine → α-aminoadipic semialdehyde + glutamate
CofactorNADPHNAD⁺
KM valuesVaries by species0.1 mM (NAD⁺), 1.3 mM (saccharopine)
Structural featuresRossmann-like foldThree domains: NAD⁺ binding, substrate binding, active site regulation
RegulationSubstrate availabilityConformational changes upon cofactor binding
Clinical significanceMutations cause hyperlysinemiaPotential therapeutic target for pyridoxine-dependent epilepsy

AASS has emerged as a potential therapeutic target for pyridoxine-dependent epilepsy (PDE), a disorder caused by mutations in ALDH7A1, which encodes α-aminoadipate semialdehyde dehydrogenase, the enzyme immediately downstream of AASS. The therapeutic approach involves "inhibiting the enzyme upstream of ALDH7A1, namely aminoadipate semialdehyde synthase (AASS), to reduce lysine degradation flux".

Tissue-specific differences in lysine catabolism add another layer of complexity to AASS regulation. Research has revealed "discrepancies between cerebral and hepatic L-lysine metabolism" and suggested that "further optimization of treatment could be achieved by exploitation of competition between L-lysine and L-arginine at physiological barriers and enhancement of peroxisomal L-lysine oxidation".

Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Liquid, Other Solid; Dry Powder; Liquid
Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]
Solid
COLOURLESS CRYSTALS.

Color/Form

LARGE, MONOCLINIC PRISMS
COLORLESS CRYSTALS

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 g/mol

Monoisotopic Mass

132.04225873 g/mol

Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992)
200 °C @ 20 MM HG
303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink
1.429 @ 15 °C/4 °C
1.4 g/cm³

LogP

-0.29
-0.29 (LogP)
-0.29
-0.47/-0.08 (calculated)

Decomposition

302-304 °C

Melting Point

207.5 °F (NTP, 1992)
97.5-98 °C
95.8 °C
98 °C

UNII

H849F7N00B

Related CAS

13521-83-0 (di-hydrochloride salt)
3343-88-2 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 147 of 150 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: GLUTARIC ACID HAD IN VITRO VIRUCIDAL ACTIVITY AGAINST LARGE NUMBER OF VIRUSES SUCH AS RHINOVIRUS & HERPES.
MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.
AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992)
0.00000288 [mmHg]

Pictograms

Corrosive

Other CAS

110-94-1
68603-87-2
68937-69-9

Metabolism Metabolites

RAT LIVER MITOCHONDRIA METABOLIZED GLUTARATE VERY SLOWLY COMPARED WITH GLUTARYL-COENZYME A (COA). GLUTARYL-COA DEHYDROGENASE, WHICH CATALYZES THE STOICHIOMETRIC CONVERSION OF GLUTARYL-COA TO 1 MOLE EACH OF CARBON DIOXIDE AND CROTONYL-COA OR ITS INTERMEDIATE METABOLITE, WAS PURIFIED APPROX 44- AND 100-FOLD FROM BOVINE LIVER AND KIDNEY MITOCHONDRIA, RESPECTIVELY. THE KM FOR GLUTARYL-COA WAS 3.3 MUM.

Wikipedia

Glutaric_acid
Phosphoenolpyruvic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

MANUFACTURED FROM CYCLOPENTANONE BY OXIDATIVE RING FISSION WITH HOT 50% NITRIC ACID IN THE PRESENCE OF VANADIUM CYANIDE. LAB PREPN BY ACID HYDROLYSIS OF TRIMETHYLENE CYANIDE...OR OF METHYLENEDIMALONIC ESTER.
OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

Services
All Other Basic Organic Chemical Manufacturing
Utilities
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Pentanedioic acid: ACTIVE
15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.
A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.
GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

AEROSOL PARTICLE ANALYSIS WAS DETERMINED ON GLUTARIC ACID BY MEANS OF MASS SPECTROSCOPY.

Interactions

LITHIUM CHLORIDE (1.15 G) OR LITHIUM CARBAMATE (1.5-4 G) INCREASED THE RENAL EXCRETION OF GLUTARATE IN MANIC DEPRESSIVE PATIENTS. THE EFFECTS OF LITHIUM ARE PROBABLY CAUSED BY DECREASED RENAL TUBULAR RESORPTION.

Dates

Modify: 2023-08-15
Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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